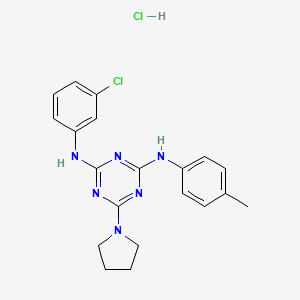
N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C20H22Cl2N6 and its molecular weight is 417.34. The purity is usually 95%.
BenchChem offers high-quality N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Antitumor Activities
Compounds related to N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride have been explored for their potential antioxidant and antitumor activities. The synthesis of nitrogen heterocycles, including triazines, has shown promise in medical research for their biological activities. Studies have characterized these compounds using various techniques such as EI-MS and NMR spectroscopy, and their biological activities have been evaluated against antioxidant and antitumor activities. Such research underscores the potential therapeutic applications of these compounds in treating diseases related to oxidative stress and cancer (El-Moneim, El‐Deen, & El-Fattah, 2011).
Chelation and Hydrogen-Bonded Crystals Engineering
Research on similar triazine derivatives has demonstrated their ability to chelate metals and engage in hydrogen bonding, leading to the formation of predictable structures. These compounds, by resembling 2,2′-bipyridine, can chelate suitable metals like Ag(I), forming cationic chelates. The diaminotriazinyl (DAT) groups in these compounds are pivotal in determining the structures formed, as they engage in favorable hydrogen bonding patterns. Such properties are essential in the field of crystal engineering, where the controlled assembly of molecules leads to materials with desired properties (Duong et al., 2011).
Selective Metal Extraction
In the context of selective metal extraction, triazine derivatives have shown significant promise. For instance, new hydrophobic, tridentate nitrogen heterocyclic reagents have been developed for enhanced separations of specific metals like americium(III) from europium(III) in nitric acid. These molecules demonstrate resistance to hydrolysis and radiolysis, making them valuable in the field of nuclear waste management and the recycling of rare earth elements (Hudson et al., 2006).
Organocatalysis
The modification of pyrrolidine derivatives for use in organocatalysis represents another area of application. These modifications aim to enhance the efficiency of asymmetric Michael and Mannich reactions, which are fundamental in the synthesis of chiral compounds. Through careful control of reaction conditions, desirable derivatives have been generated, highlighting the potential of such compounds in catalysis and synthetic organic chemistry (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
Polymer Science
In polymer science, derivatives similar to N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride have been utilized in the synthesis of new polyamides with unique properties. These polymers exhibit high thermal stability and solubility in various organic solvents, making them suitable for advanced materials applications (Ghaemy, Nasab, & Alizadeh, 2010).
Propriétés
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6.ClH/c1-14-7-9-16(10-8-14)22-18-24-19(23-17-6-4-5-15(21)13-17)26-20(25-18)27-11-2-3-12-27;/h4-10,13H,2-3,11-12H2,1H3,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIRNHKSHIYGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2571778.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2571779.png)

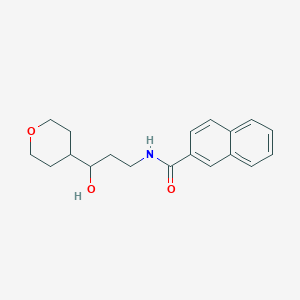
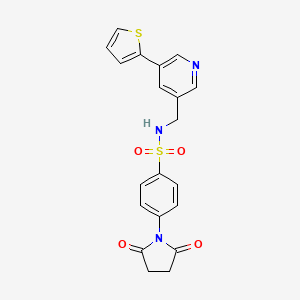
![3-(4-methoxyphenyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2571787.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2571788.png)
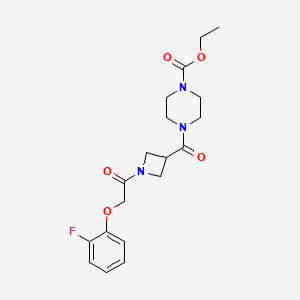
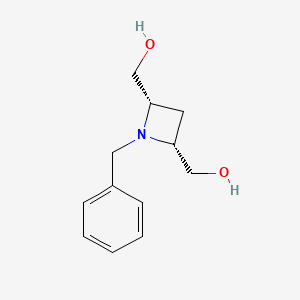
![2-[(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2571792.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B2571793.png)
![N-(2-ethylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2571795.png)
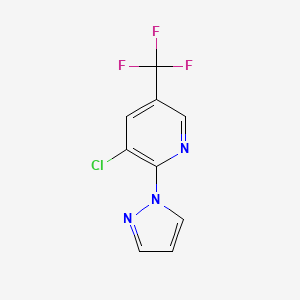
![(3AR,5R,6AS)-Octahydrocyclopenta[C]pyrrol-5-OL](/img/structure/B2571798.png)